

Section 1: Core Identification and Physicochemical Properties

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Compound of Interest

Compound Name: *2-[(Propan-2-yl)oxy]phenyl propylcarbamate*
CAS No.: 60309-52-6
Cat. No.: B14622487

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Propoxur, first introduced in 1959 by Bayer, is a non-systemic carbamate insecticide.^[1] It acts as a contact and stomach poison with rapid knockdown effects and a long residual activity.^{[5][6][7]} It is widely used in agriculture, forestry, and public health to control a variety of pests, including mosquitoes, flies, cockroaches, and aphids.^{[1][5][8]}

Chemical and Physical Properties

Propoxur is a white to tan crystalline powder with a faint, characteristic phenolic odor.^{[1][2][9]} It is stable under normal storage conditions but is susceptible to hydrolysis in alkaline media.^{[1][10]}

Property	Value	Source(s)
IUPAC Name	2-(1-methylethoxy)phenyl methylcarbamate	[2]
Synonyms	2-Isopropoxyphenyl methylcarbamate, Aprocarb, Baygon	[2][11]
CAS Number	114-26-1	[1][2][3]
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[1][2]
Molecular Weight	209.24 g/mol	[1][2]
Appearance	White to tan crystalline powder	[1][9]
Melting Point	86-92 °C (187-197 °F)	[1]
Boiling Point	Decomposes upon distillation	[1][12]
Water Solubility	~0.2% (1860-2000 mg/L) at 20°C	[1][2][10]
Solubility	Soluble in most polar organic solvents (e.g., acetone, methanol)	[2][11]
Vapor Pressure	7 x 10 ⁻⁶ mmHg at 20°C	[2]
log Kow	1.52	[2][13]

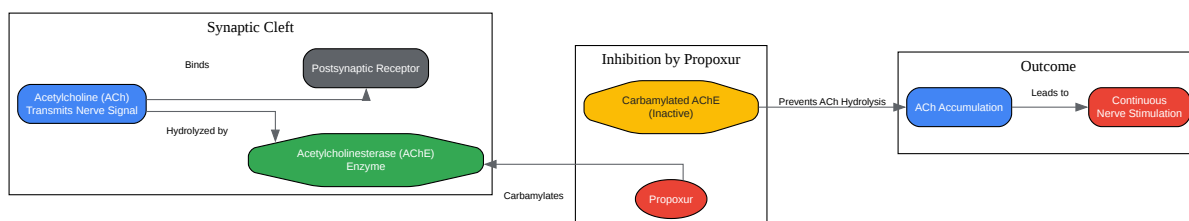
Section 2: Primary Mechanism of Action

The primary mode of action for Propoxur is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[10][14][15][16]

Causality of Action: In a healthy nervous system, the neurotransmitter acetylcholine is released into the synaptic cleft to transmit a nerve impulse. AChE rapidly hydrolyzes acetylcholine to terminate the signal. Propoxur, being structurally similar to acetylcholine, binds to the active site of AChE. This binding leads to the transfer of its carbamoyl group to a critical serine residue in the enzyme's active site, a process known as carbamylation.[14] This incapacitates the

enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine leads to continuous nerve stimulation, causing tremors, paralysis, and ultimately, the death of the insect.[10]

Unlike organophosphates, this inhibition is reversible.[14] The carbamylated enzyme can undergo spontaneous hydrolysis, which regenerates the functional enzyme, although at a much slower rate than the hydrolysis of acetylcholine.[14] This reversibility is a key toxicological feature of carbamate insecticides.



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Figure 1: Mechanism of Acetylcholinesterase Inhibition by Propoxur.

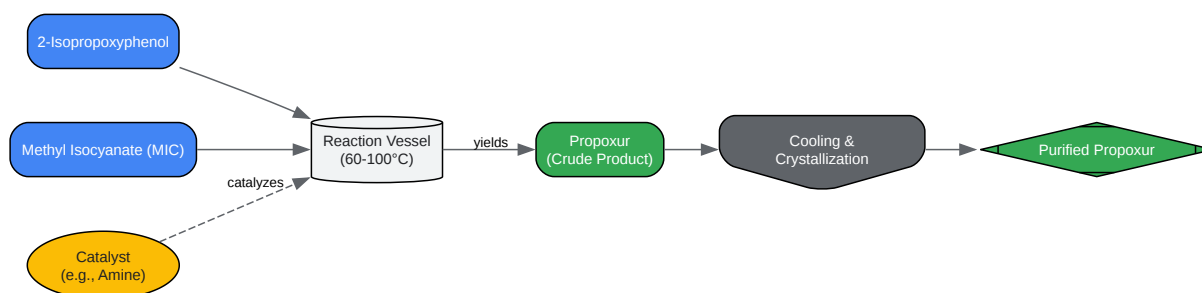
Section 3: Synthesis Workflow

Propoxur is commercially synthesized from catechol, which serves as the primary starting material.[6] A common laboratory and industrial synthesis involves a two-step process starting from 2-isopropoxyphenol.

Reaction Scheme:

- Formation of 2-isopropoxyphenol: Catechol is reacted with an isopropylating agent (e.g., isopropyl bromide) under basic conditions.

- Carbamylation: The resulting 2-isopropoxyphenol is then reacted with methyl isocyanate (MIC), often in the presence of a catalyst, to yield Propoxur.[17][18]



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Figure 2: General Workflow for the Synthesis of Propoxur.

Experimental Protocol: Synthesis of Propoxur

This protocol is a generalized procedure based on common synthesis methods.[17][18]

Causality: The use of a moderately active amine catalyst facilitates the reaction between the hydroxyl group of the phenol and the isocyanate group of MIC without promoting unwanted side reactions. The temperature is controlled to ensure a sufficient reaction rate while minimizing thermal degradation.

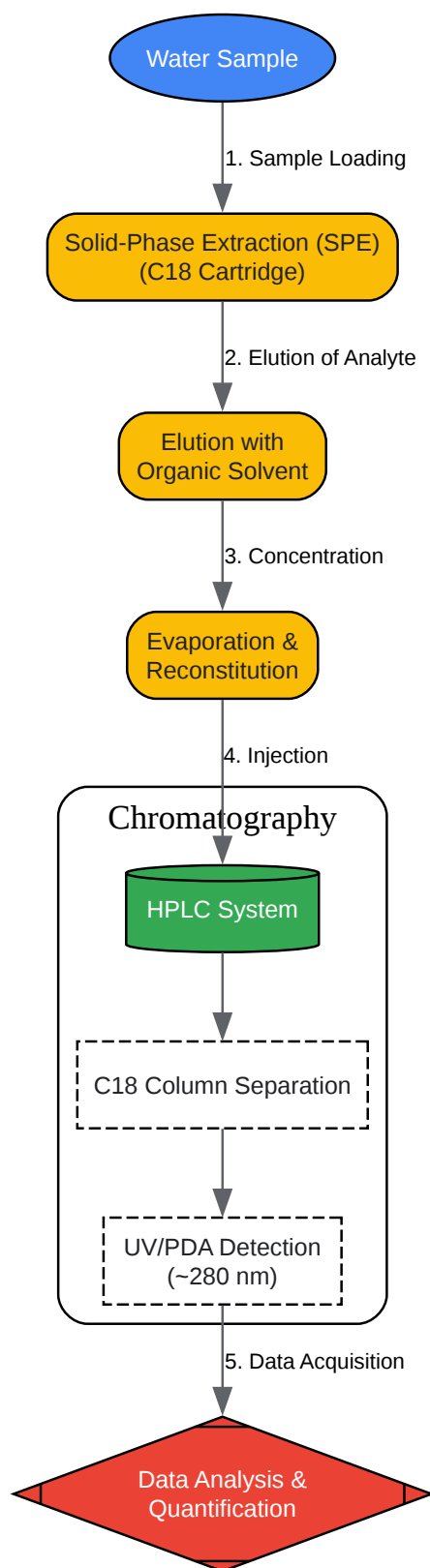
- **Reactor Setup:** Charge a glass reactor equipped with a mechanical stirrer, condenser, and thermometer with 2-isopropoxyphenol (1.0 mole equivalent).
- **Catalyst Addition:** Add a catalytic amount of a suitable amine catalyst, such as N,N-dimethylbenzylamine (e.g., 0.0002 mole equivalent).[17]
- **Heating:** Heat the mixture to approximately 60°C with stirring.
- **MIC Addition:** Slowly add methyl isocyanate (1.05 mole equivalent) dropwise to the reactor, maintaining the temperature.

- Reaction: After the addition is complete, raise the temperature to 90-100°C and maintain for 2-3 hours to ensure the reaction goes to completion.[17][18]
- Work-up: Once the reaction is complete, cool the mixture. The crude Propoxur product will solidify upon cooling.
- Purification: The product can be purified by crystallization from a suitable solvent if necessary. The final product is typically a white to light yellow crystalline solid.[19]

Section 4: Analytical Methodologies

The determination of Propoxur in various matrices (e.g., environmental samples, formulations) is crucial for regulatory monitoring and research. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique employed.[15][20][21]

Self-Validation: The described HPLC method incorporates an internal standard for precise quantification, a Photodiode Array (PDA) or UV detector for specific detection at the analyte's maximum absorbance, and a solid-phase extraction (SPE) step for sample cleanup and concentration. This multi-faceted approach ensures selectivity, sensitivity, and accuracy.



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Figure 3: Workflow for HPLC Analysis of Propoxur in Water Samples.

Experimental Protocol: HPLC-UV Determination of Propoxur

This protocol outlines a method for analyzing Propoxur in water samples, incorporating a solid-phase extraction (SPE) step for sample preparation.[\[22\]](#)

- Sample Preparation (SPE):
 - Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Loading: Pass a known volume (e.g., 500 mL) of the filtered water sample through the cartridge.
 - Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
 - Elution: Elute the retained Propoxur with 5 mL of acetonitrile or methanol into a collection tube.
 - Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
- HPLC Analysis:
 - System: HPLC system equipped with a UV or PDA detector.
 - Column: C18 reversed-phase column (e.g., Luna Omega C18).[\[22\]](#)
 - Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).[\[22\]](#)
 - Flow Rate: 1.0 - 1.2 mL/min.[\[22\]](#)
 - Injection Volume: 20 μ L.
 - Detection: UV detection at approximately 280 nm.[\[15\]](#)
- Quantification:

- Prepare a series of calibration standards of Propoxur in the mobile phase.
- Inject the standards to construct a calibration curve by plotting peak area against concentration.
- Quantify the Propoxur concentration in the sample by comparing its peak area to the calibration curve.

Section 5: Toxicology and Safety Profile

Propoxur is classified as a moderately to highly toxic compound.^{[5][12]} Its toxicity stems from its primary mechanism of action as a cholinesterase inhibitor.

Parameter	Finding	Source(s)
Acute Oral LD ₅₀ (Rat)	50 - 128 mg/kg	[11][23]
Acute Dermal LD ₅₀ (Rat)	>2400 mg/kg	[24]
Primary Route of Exposure	Ingestion, Inhalation, Dermal Contact	[11]
Human Health Effects	Nausea, vomiting, blurred vision, sweating, convulsions, respiratory depression. Effects are due to cholinesterase inhibition.	[5][25]
Carcinogenicity	Suspected of causing cancer (Group B2: Probable human carcinogen by some classifications).	[2]
Environmental Toxicity	Highly toxic to honeybees and many bird species. Moderately toxic to aquatic organisms.	[1][24]

Handling and Safety Precautions: Due to its toxicity, strict safety measures are required when handling Propoxur.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and respiratory protection, especially when handling the powder form to prevent dust inhalation. [\[13\]](#)[\[19\]](#)
- Ventilation: Use only in well-ventilated areas or with appropriate exhaust ventilation. [\[13\]](#)
- First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Atropine is a potential antidote. [\[5\]](#) [\[13\]](#)
- Environmental Precautions: Avoid release to the environment. Propoxur is very toxic to aquatic life with long-lasting effects. [\[19\]](#)[\[23\]](#)

Section 6: Metabolism and Environmental Fate

Metabolism: In mammals, Propoxur is rapidly metabolized and excreted. The major metabolic pathways include hydrolysis of the carbamate ester bond to yield 2-isopropoxyphenol (IPP), and depropylation. [\[20\]](#) These metabolites are then often conjugated and excreted, primarily in the urine. [\[2\]](#)

Environmental Fate: Propoxur is not expected to adsorb strongly to soil and has the potential to leach into groundwater. [\[6\]](#) Its persistence in soil can be significant. In water, it is subject to hydrolysis, particularly under alkaline conditions, and photolysis. [\[1\]](#)[\[6\]](#) The degradation rate is influenced by pH, temperature, and microbial activity. [\[6\]](#)

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